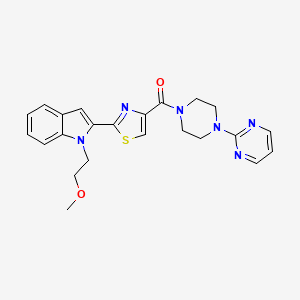

(2-(1-(2-methoxyethyl)-1H-indol-2-yl)thiazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone

Description

This compound features a hybrid structure integrating multiple pharmacophoric motifs:

- Indole core: Substituted at the 2-position with a 2-methoxyethyl group, enhancing solubility and steric bulk.

- Thiazole ring: Linked to the indole moiety, contributing to π-π stacking interactions in biological targets.

- Piperazine-pyrimidine moiety: The pyrimidin-2-yl group on the piperazine ring may facilitate hydrogen bonding and kinase inhibition, as pyrimidine derivatives are common in kinase inhibitors .

Propriétés

IUPAC Name |

[2-[1-(2-methoxyethyl)indol-2-yl]-1,3-thiazol-4-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N6O2S/c1-31-14-13-29-19-6-3-2-5-17(19)15-20(29)21-26-18(16-32-21)22(30)27-9-11-28(12-10-27)23-24-7-4-8-25-23/h2-8,15-16H,9-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDQBWVBMGMSZBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C2=CC=CC=C2C=C1C3=NC(=CS3)C(=O)N4CCN(CC4)C5=NC=CC=N5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (2-(1-(2-methoxyethyl)-1H-indol-2-yl)thiazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone involves multiple steps:

Indole Functionalization: : The first step involves the functionalization of the indole ring with a 2-methoxyethyl group. This can be achieved using a Friedel-Crafts alkylation reaction.

Thiazole Ring Formation: : Next, the thiazole ring is synthesized via a Hantzsch thiazole synthesis, which typically requires α-haloketones and thioamides.

Piperazine Derivatization: : The pyrimidin-2-yl group is introduced to the piperazine ring through nucleophilic aromatic substitution.

Coupling Reaction: : The final compound is formed through a coupling reaction between the indole-thiazole intermediate and the piperazine derivative under suitable conditions such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods: Industrial production of this compound would follow similar synthetic routes but on a larger scale, utilizing automated reactors and optimized conditions to maximize yield and purity. Continuous flow synthesis could be employed for improved efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions primarily on the methoxyethyl side chain, yielding aldehyde or carboxylic acid derivatives.

Reduction: : Reduction reactions can be performed on the thiazole ring, leading to dihydrothiazole derivatives.

Substitution: : The compound can also undergo nucleophilic or electrophilic substitution reactions, particularly on the indole and piperazine rings.

Common Reagents and Conditions

Oxidation: : Reagents like KMnO4 (potassium permanganate) or CrO3 (chromium trioxide) in acidic conditions.

Reduction: : Reagents such as NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminum hydride).

Substitution: : Conditions involve bases or acids like NaOH or HCl and various nucleophiles/electrophiles.

Major Products

Oxidation leads to the formation of methoxyacetaldehyde or methoxyacetic acid.

Reduction results in dihydrothiazole derivatives.

Substitution reactions yield a wide range of substituted derivatives depending on the substituents used.

Applications De Recherche Scientifique

Antimicrobial Properties

Research indicates that compounds related to indole and thiazole derivatives exhibit significant antimicrobial properties. The compound has shown activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Studies suggest that specific substitutions on the indole or thiazole rings can enhance antibacterial efficacy.

Anticancer Activity

The multi-functional nature of this compound allows it to interact with various cellular targets, making it a candidate for anticancer therapy. Indole derivatives are known for their ability to modulate signaling pathways involved in cancer cell proliferation and survival. Preliminary studies have indicated that this specific compound may induce apoptosis in certain cancer cell lines.

Neuropharmacological Effects

The piperazine moiety is known for its role in modulating neurotransmitter systems, particularly serotonin receptors. This suggests potential applications in treating psychiatric disorders or neurological conditions. The interaction of this compound with serotonin receptors could lead to anxiolytic or antidepressant effects.

Case Studies

- Antimicrobial Evaluation : A study evaluated the antimicrobial activity of various derivatives of the compound against Staphylococcus aureus and Escherichia coli. Results indicated that specific modifications increased potency against these pathogens.

- Anticancer Research : In vitro studies demonstrated that the compound inhibited proliferation in breast cancer cell lines, with mechanisms involving cell cycle arrest and apoptosis induction.

- Neuropharmacological Assessment : Behavioral assays in animal models suggested that the compound may exhibit anxiolytic properties, warranting further investigation into its effects on mood disorders.

Mécanisme D'action

The compound interacts with various molecular targets due to its multiple functional groups:

Indole Moiety: : Binds to tryptophan-binding sites, impacting serotonin receptors.

Thiazole Ring: : Involved in coordination with metal ions, affecting metalloprotein functions.

Piperazine Ring: : Engages in hydrogen bonding and van der Waals interactions, influencing receptor activity.

Comparaison Avec Des Composés Similaires

Structural Analog: (4-Benzylpiperazin-1-yl)-(1H-indol-2-yl)methanone (CAS 63925-79-1)

- Molecular Formula : C₂₀H₂₁N₃O

- Key Features :

- Benzyl-substituted piperazine instead of pyrimidinyl-piperazine.

- Lacks the thiazole ring and 2-methoxyethyl indole substitution.

- Inferred Bioactivity : Benzylpiperazine derivatives often exhibit CNS activity (e.g., dopamine receptor modulation). The absence of a thiazole or pyrimidine may limit kinase targeting compared to the target compound .

Structural Analog: [4-(4-Methoxyphenyl)piperazin-1-yl]-(piperidin-2-yl)methanone

- Molecular Formula : C₁₇H₂₃N₃O₂

- Key Features :

- Methoxyphenyl-piperazine group, similar to the pyrimidinyl-piperazine in the target compound.

- Piperidine ring instead of indole-thiazole.

- Inferred Bioactivity: Methoxyphenyl groups enhance metabolic stability, while piperidine may influence bioavailability.

Structural Analog: Thiazolidinone-Pyrido-Pyrimidinone Hybrid ()

- Key Features: Thiazolidinone and pyrido-pyrimidinone cores instead of indole-thiazole. Ethylpiperazine substitution.

- Inferred Bioactivity: Thiazolidinones are associated with antimicrobial and anticancer activity. The pyrido-pyrimidinone may target topoisomerases, differing from the pyrimidine-piperazine’s kinase focus in the target compound .

Comparative Data Table

Research Implications and Gaps

- Synthesis and crystallographic studies using tools like SHELX could elucidate its 3D conformation and binding modes .

- Natural Compound Parallels : highlights plant-derived biomolecules with structural complexity akin to the target compound. Comparative studies could reveal synergistic effects or reduced toxicity profiles .

- Therapeutic Windows: emphasizes selective ferroptosis induction in cancer cells. If the target compound acts as a ferroptosis inducer, its thiazole and indole moieties may enhance selectivity over normal cells .

Activité Biologique

The compound (2-(1-(2-methoxyethyl)-1H-indol-2-yl)thiazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone , with the CAS number 1171029-69-8, is a complex organic molecule that integrates multiple pharmacologically relevant moieties. This article delves into its biological activities, synthesis, and potential therapeutic applications.

Structural Overview

The compound features:

- Indole : Known for its diverse biological activities, including anticancer and antimicrobial properties.

- Thiazole : Associated with various biological activities, including antimicrobial and anti-inflammatory effects.

- Piperazine : Commonly found in many pharmaceuticals, noted for its role in modulating neurotransmitter activity.

Synthesis

The synthesis of this compound involves several key steps:

- Indole Functionalization : The indole ring is functionalized with a 2-methoxyethyl group via Friedel-Crafts alkylation.

- Thiazole Ring Formation : Constructed through Hantzsch thiazole synthesis using α-haloketones and thioamides.

- Piperazine Derivatization : The pyrimidin-2-yl group is introduced via nucleophilic aromatic substitution.

- Coupling Reaction : Final assembly of the molecule occurs through coupling reactions.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. In a study on similar compounds, most derivatives demonstrated moderate to excellent antibacterial activity against various strains, suggesting that the thiazole and piperazine components enhance this effect .

Anticancer Potential

The indole moiety is known for its anticancer properties. Compounds structurally related to our target have shown promising results in inhibiting cancer cell migration and proliferation. A recent study identified a related compound that inhibited mutant p53-dependent cancer cell migration, indicating potential for therapeutic development against specific cancer types .

Neuropharmacological Effects

Piperazine derivatives are often studied for their neuropharmacological effects. The combination of piperazine with indole and thiazole may enhance central nervous system activity, potentially leading to applications in treating anxiety or depression .

Case Studies

- Antimicrobial Screening : A series of thiazole-piperazine derivatives were synthesized and screened for antimicrobial activity. The results indicated that compounds similar to (2-(1-(2-methoxyethyl)-1H-indol-2-yl)thiazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria .

- Cancer Cell Inhibition : In vitro studies on related compounds showed inhibition of cell migration in cancer lines expressing mutant p53, highlighting the potential of this compound class in oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.